

# toxicological profile of Enisamium in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025



# **Preclinical Toxicological Profile of Enisamium**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Enisamium** (trade name Amizon®) is an antiviral agent that has demonstrated efficacy against influenza viruses and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication.[1][2][3] The active metabolite of **enisamium**, VR17-04, is understood to be responsible for this inhibitory activity.[1][5] This technical guide provides a comprehensive overview of the available preclinical toxicological data for **enisamium**, focusing on studies essential for safety assessment in drug development. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

# General Toxicology Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in longer-term studies.

Experimental Protocol:



A typical acute toxicity study involves the administration of the test substance to at least two mammalian species, often rodents (e.g., rats or mice), via at least two different routes of administration (e.g., oral and intravenous). The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all animals.

- · Species: Rat, Mouse
- Administration Route: Oral, Intravenous
- Dose Levels: A range of doses, including a control group, to determine the dose-response relationship.
- Observation Period: 14 days
- Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

#### **Enisamium** Data:

Specific quantitative data from acute toxicity studies on **enisamium**, such as LD50 values, are not available in the public domain based on the conducted search.

## **Repeated-Dose Toxicity**

Repeated-dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged administration. These studies help to identify target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the design of clinical trials.

#### Experimental Protocol:

These studies are conducted in at least two species, one rodent and one non-rodent, and the duration can range from sub-acute (14 days) to chronic (6-12 months), depending on the intended clinical use of the drug.

Species: Rat (rodent), Beagle dog (non-rodent)



- Duration: 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic)
- Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is
  intended to produce some toxicity but not mortality.
- Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathology of a comprehensive list of tissues.
- Key Endpoint: The NOAEL is the highest dose at which no adverse effects are observed.

#### Enisamium Data:

Detailed quantitative results from repeated-dose toxicity studies for **enisamium**, including specific NOAELs, are not publicly available.

# Genotoxicity

Genotoxicity studies are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A consistent finding across multiple sources is that **enisamium** has been evaluated in a standard battery of genotoxicity tests and has not shown evidence of genotoxic potential.[5]

#### Summary of Genotoxicity Findings for Enisamium

| Test System                           | Assay Type                                | Metabolic<br>Activation | Result   |
|---------------------------------------|-------------------------------------------|-------------------------|----------|
| Salmonella<br>typhimurium             | Bacterial Reverse<br>Mutation (Ames Test) | With and Without        | Negative |
| Human Peripheral<br>Blood Lymphocytes | In Vitro Chromosome<br>Aberration         | With and Without        | Negative |
| Wistar Rats                           | In Vivo Micronucleus<br>Test              | N/A                     | Negative |

## **Bacterial Reverse Mutation Assay (Ames Test)**







The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

#### Experimental Protocol:

- Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and often Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Procedure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls. The mixture is plated on a minimal agar medium lacking histidine.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

#### **Enisamium** Results:

Toxicology studies found no genotoxic effects of **enisamium** in an Ames test.[5]





Click to download full resolution via product page

Ames Test Experimental Workflow

#### In Vitro Mammalian Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

#### Experimental Protocol:

- Cell System: Primary human peripheral blood lymphocytes or established cell lines like
   Chinese Hamster Ovary (CHO) cells are commonly used.
- Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.
- Harvest and Analysis: Following treatment, the cells are treated with a metaphase-arresting
  agent (e.g., colcemid), harvested, fixed, and stained. Metaphase spreads are then examined
  microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations).
- Endpoint: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations compared to the negative control indicates a positive result.



#### **Enisamium** Results:

**Enisamium** showed no clastogenic activity in human peripheral lymphocytes, with or without metabolic activation, and had no effect on the incidence of chromosome aberrations at any concentration tested.[5]



Click to download full resolution via product page

In Vitro Chromosome Aberration Test Workflow

## In Vivo Mammalian Erythrocyte Micronucleus Test



This test assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting the formation of micronuclei in newly formed erythrocytes.

#### **Experimental Protocol:**

- Species: Typically conducted in mice or rats.
- Administration: The test substance is administered to the animals, usually via the intended clinical route, at three dose levels. A vehicle control and a positive control are also included.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is determined to assess bone marrow toxicity. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is scored.
- Endpoint: A statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result.

#### **Enisamium** Results:

In Wistar rats, **enisamium** did not show any clinical signs of toxicity or cytotoxicity in the bone marrow and did not increase the frequency of micronuclei at any dose tested.[5]



Click to download full resolution via product page

In Vivo Micronucleus Test Experimental Workflow

## Carcinogenicity



Carcinogenicity studies are long-term bioassays, typically two years in rodents, designed to assess the carcinogenic potential of a drug.

#### Experimental Protocol:

- Species: Usually conducted in two rodent species, such as rats and mice.
- Duration: 18-24 months for mice and 24 months for rats.
- Dose Levels: Three dose levels and a concurrent control group. The highest dose is typically
  the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.
- Endpoints: Survival, clinical signs, body weight, food consumption, and at the end of the study, a full histopathological examination of all tissues to identify any neoplastic lesions.

#### **Enisamium** Data:

Information from long-term carcinogenicity bioassays for **enisamium** is not available in the public domain. However, the negative results in the comprehensive battery of genotoxicity tests suggest a low likelihood of genotoxic carcinogenicity.

## **Reproductive and Developmental Toxicity**

These studies are designed to evaluate the potential adverse effects of a drug on all aspects of reproduction, from fertility to postnatal development.

#### Experimental Protocol:

A standard assessment includes three segments:

- Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function.
- Embryo-Fetal Development (Teratogenicity): Assesses adverse effects on the developing fetus during organogenesis.
- Pre- and Postnatal Development: Examines effects on the offspring from late gestation through lactation and maturation.



#### Enisamium Data:

Specific data from reproductive and developmental toxicity studies for **enisamium** are not publicly available.

## **Safety Pharmacology**

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

#### Experimental Protocol:

The "core battery" of safety pharmacology studies includes an assessment of the effects on:

- Central Nervous System (CNS): Typically involves a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.
- Cardiovascular System: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained non-rodent species (e.g., dog or nonhuman primate). In vitro hERG assays are also standard to assess the potential for QT interval prolongation.
- Respiratory System: Evaluates effects on respiratory rate and tidal volume in conscious or anesthetized animals.

#### Enisamium Data:

Specific results from safety pharmacology studies on **enisamium** are not available in the public domain.

## Conclusion

Based on the available preclinical data, **enisamium** does not demonstrate genotoxic potential in a standard battery of in vitro and in vivo assays.[5] However, a comprehensive preclinical toxicological profile is not complete as quantitative data for acute and repeated-dose toxicity, as well as dedicated studies on carcinogenicity, reproductive and developmental toxicity, and safety pharmacology, are not publicly available. The absence of genotoxicity is a significant positive finding in the safety assessment of any drug candidate. For a complete risk



assessment, the findings from the missing preclinical studies would be required. This guide serves as a summary of the currently accessible information and highlights the areas where further data is needed for a full characterization of the preclinical safety profile of **enisamium**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Polymerase Inhibitor Enisamium for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial [mdpi.com]
- To cite this document: BenchChem. [toxicological profile of Enisamium in preclinical studies].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1194652#toxicological-profile-of-enisamium-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com